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Compound of Interest |

2-chloro-N-(1,5-dimethyl-1H-
Compound Name: )
pyrazol-4-yl)acetamide
CAS No.: 957261-65-3
Cat. No.: B1366662
. J

Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS: 957261-65-3 Class:
Electrophilic Chloroacetamide Fragment Primary Application: Covalent Fragment Screening &
Cysteine Reactivity Profiling[1][2][3]

Introduction & Mechanism of Action

In the landscape of modern drug discovery, chloroacetamide-based fragments are utilized to
interrogate "ligandable” cysteine residues across the proteome.[1][3] This compound features a
1,5-dimethyl-1H-pyrazol-4-amine scaffold acylated with a 2-chloroacetyl warhead.[1][2][3]

Mechanistic Basis

The biological activity of this compound is driven by its electrophilic nature.[1][3] The
chloroacetamide moiety functions as a "warhead," undergoing an SN2 nucleophilic substitution
reaction with thiols (e.g., cysteine residues in proteins or glutathione).[1][3]

» Scaffold Function: The pyrazole ring provides a rigid heteroaromatic core capable of pi-
stacking and hydrogen bonding within protein active sites (e.g., kinase hinge regions).[1][3]

e Warhead Function: The

-chlorocarbonyl group reacts irreversibly with nucleophilic thiols, forming a stable thioether
bond.[1][3]
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Reaction Scheme:

[11[2](3]
Experimental Workflow

To validate this compound as a viable chemical probe, researchers must assess its Intrinsic
Reactivity (to rule out indiscriminately reactive "PAINS") and its Specific Binding.[1][3]

Target Engagement
If t1/2 > 15 min (Intact MS) Selectivity Check

Compound QC: Solubility If Soluble Intrinsic Reactivity llel Cellular Toxicity
(Chloroacetamide) (DMSO/PBS) (GSH t1/2) Raralle (CellTiter-Glo)

Click to download full resolution via product page

Figure 1: Critical path for validating electrophilic fragment probes. Reactivity profiling (GSH)
acts as the primary gatekeeper.[1][3]

Safety & Handling (Critical)
Warning: Chloroacetamides are potent alkylating agents.[1][3]
e Hazards: Skin sensitization, serious eye damage, and potential mutagenicity.[1][3]

o PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1][3] Handle exclusively in
a fume hood.

o Deactivation: Quench spills or excess compound with 10% aqueous Glutathione or Sodium
Thiosulfate before disposal.[1][3]

Protocol A: Intrinsic Reactivity Assay (GSH Half-
Life)

Purpose: To determine the chemical stability and reactivity of the electrophile.[1][2][3] A half-life

(
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) of <15 minutes suggests the compound is too reactive (promiscuous), while >24 hours
suggests it is too inert.[1][3]

Materials

e Test Compound: 10 mM stock in DMSO.

Glutathione (GSH): Reduced, 100 mM in water (freshly prepared).[1][3]

Internal Standard: Indoprofen or Caffeine (1 mM in DMSO).

Buffer: PBS, pH 7.4.[1][3]

Analysis: LC-MS/MS or HPLC-UV (254 nm).

Step-by-Step Methodology

o Preparation: Prepare a reaction mixture in a glass vial:
o PBS (pH 7.4): 980 pL
o Test Compound (10 mM): 10 pL (Final: 100 pM)
o Internal Standard: 10 pL[2][3]

e Initiation: Add 10 pL of GSH stock (100 mM) to initiate the reaction (Final GSH: 1 mM, 10-
fold excess).

o Note: This pseudo-first-order condition simplifies kinetic analysis.[1][2][3]
e Incubation: Incubate at 37°C with gentle shaking.
o Sampling: Withdraw 50 pL aliquots at

minutes.

¢ Quenching: Immediately add 50 pL of 1% Formic Acid/Acetonitrile to stop the reaction.

e Analysis: Inject onto LC-MS. Monitor the disappearance of the parent peak [M+H]
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= 188.06 Da.[1][3]

Data Calculation

Plot

vs. time.[1][3] The slope of the line is

[1](3]

Reactivity Class t1/2 (min) Interpretation

_ Promiscuous / Toxic (Likely
High <15

PAINS)
Moderate 15 - 240 Ideal for TCI Probes
Requires highly nucleophilic
Low > 240 g gny P

Cys or proximity

Protocol B: Target Engagement (Intact Protein MS)

Purpose: To verify the compound can covalently modify a model protein containing a surface-
accessible cysteine.[1][3] Model Protein: Bovine Serum Albumin (BSA) or a recombinant
Kinase Domain (e.g., BTK).[1][3]

Methodology

e Protein Prep: Dilute protein to 10 pM in Ammonium Bicarbonate buffer (50 mM, pH 8.0).

e Labeling: Add 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide at 100 puM (10x
excess).

e Incubation: 1 hour at Room Temperature.

¢ Desalting: Pass through a Zeba™ Spin Desalting Column (7K MWCO) to remove free
compound.[1][3]

e Mass Spec: Analyze via ESI-TOF MS (Deconvolute spectra).
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Acceptance Criteria
o Positive Result: Observation of a mass shift of +151.04 Da (Compound MW 187.63 - HCI
36.46).[1][3]

» Stoichiometry: If +302 Da or higher shifts are seen, the compound is non-specific (labeling
multiple cysteines).[1][3]

Protein-SH Protein-S-CH2-CO-NH-Pyr
+ S_N2 > (Mass Shift: +151 Da)
Cl-CH2-CO-NH-Pyr +
(MW ~187) HC1

Click to download full resolution via product page

Figure 2: Mass shift logic. The chlorine atom is the leaving group, resulting in the net addition of
the acetamide-pyrazole adduct.[1][2]

Protocol C: Cellular Toxicity Screening

Purpose: To differentiate specific target modulation from general cytotoxicity caused by
alkylation of essential housekeeping proteins.[1][3]

Methodology

o Cell Line: HEK293 (General) or specific disease line (e.g., Jurkat).

Seeding: 5,000 cells/well in 96-well white-walled plates. Culture for 24h.

Dosing: Treat with 8-point dose-response (0.1 pM to 100 pM).

o Control: 0.1% DMSO.[1][3]

o Positive Control:[2] Staurosporine or Puromycin.[1][3]

Duration: 48 hours.

Readout: Add CellTiter-Glo® reagent (Promega).[1][3] Measure Luminescence.
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e Analysis: Calculate IC50 using a 4-parameter logistic fit.
Interpretation:

o IfIC50 < 1 uM in wild-type cells without a known target, the compound is likely cytotoxic due
to high reactivity.[1][3]

¢ A'"clean" probe should have high viability (>50 uM) in non-target cells.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: In Vitro Characterization of Pyrazole-
Based Electrophilic Probes]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366662#in-vitro-testing-of-2-chloro-n-1-5-dimethyl-
1h-pyrazol-4-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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